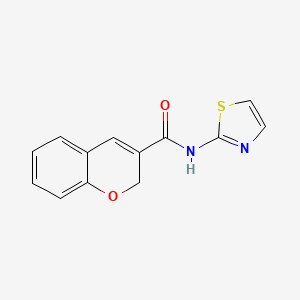

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-7H,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQFWTWWMNXZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 2-aminothiazole with 3-formylchromone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction types:

1.1 Oxidation

Reacts with oxidizing agents to introduce hydroxyl or carbonyl groups. The chromene moiety is particularly susceptible to oxidation, leading to structural modifications such as hydroxylation or formation of ketones.

1.2 Reduction

Reduction alters the oxidation state of functional groups, potentially converting carbonyls to alcohols or amines. The thiazole ring’s sulfur atom may also participate in redox reactions, influencing reactivity.

1.3 Substitution

The carboxamide group acts as a reactive site for nucleophilic substitution. Replacement by nucleophiles (e.g., amines, thiols) generates derivatives with altered physicochemical properties .

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Key Features |

|---|---|---|

| Oxidation | Potassium permanganate (acidic medium) | Introduces hydroxyl groups |

| Reduction | Lithium aluminum hydride (anhydrous ether) | Selective reduction of carbonyls |

| Substitution | Nucleophiles (e.g., NH₃, thiols) with bases (e.g., TEA) | Facilitates amide-to-amine/thioamide conversion |

Major Products

Reaction outcomes depend on the reagents and conditions:

-

Oxidation : Hydroxylated derivatives or ketones.

-

Reduction : Alcohols or amines.

Reaction Mechanisms

5.1 Michael Addition

Involves nucleophilic attack on the chromene’s activated double bond, followed by cyclization. This pathway is critical in forming fused-ring systems .

5.2 Nucleophilic Substitution

The carboxamide group undergoes substitution via nucleophilic displacement. For example, reaction with hydrazine derivatives can yield hydrazides or amidrazones .

5.3 Condensation Reactions

Thiazole derivatives participate in condensation with carbonyl compounds, enabling the synthesis of complex heterocycles .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential as a therapeutic agent, particularly in the following areas:

- Anticancer Activity : Research indicates that N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide derivatives show promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole and chromene moieties can enhance their efficacy against specific cancer types .

- Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory activities, making it a candidate for treating conditions characterized by inflammation. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

- Antimicrobial Activity : N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide derivatives have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents. Studies have documented their activity against both Gram-positive and Gram-negative bacteria .

Material Science Applications

Beyond pharmacology, N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is being explored for applications in material science:

- Organic Electronics : The unique electronic properties of the compound make it suitable for use in organic electronic devices. Its stability and reactivity allow it to be utilized as a building block for developing advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Dyes and Pigments : Due to its chromophoric nature, the compound can be investigated for use as a dye or pigment in various applications, including textiles and coatings. Its ability to absorb and emit light can be advantageous in these fields.

Biochemical Research Applications

In biochemical research, N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide serves multiple purposes:

- Enzyme Mechanism Studies : The compound can act as a probe for studying enzyme mechanisms due to its ability to form stable complexes with biomolecules. This property enables researchers to investigate the interactions between enzymes and substrates or inhibitors.

- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into its potential mechanisms of action and guide further experimental validation.

Case Studies

Several case studies highlight the therapeutic potential of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

Benzothiazole derivatives: These compounds also contain a thiazole moiety and have shown similar biological activities, including antimicrobial and anticancer properties

Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Chromene derivatives: These compounds are known for their antioxidant, anti-inflammatory, and anticancer activities.

The uniqueness of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in the combination of the chromene and thiazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual chromene or thiazole derivatives.

Biological Activity

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure and Properties

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide combines the chromene and thiazole moieties, which are known for their pharmacological potential. The structural features contribute to its interaction with various biological targets.

1. Antimicrobial Activity

Research has shown that N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is particularly effective against Candida albicans, showcasing its potential as an antifungal agent .

2. Anticancer Activity

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

The IC50 values indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors related to inflammatory responses and apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results in reducing bacterial load in vitro and in vivo models .

- Cancer Cell Line Study : In a controlled experiment using HCT116 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, underscoring its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling a chromene-3-carboxylic acid derivative with 2-aminothiazole. For example, chloroacetyl intermediates (e.g., 3-bromo-N-(thiazol-2-yl)propanamide) can react with ethylenediamine under reflux in polar aprotic solvents (DMF, acetonitrile) to form heterocyclic cores .

- Purification : Flash column chromatography on silica gel (eluted with ethyl acetate/hexane mixtures) followed by recrystallization (acetone/ethanol) ensures high purity. Single-crystal X-ray diffraction (SC-XRD) validates structural integrity .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles and hydrogen-bonding networks .

- Spectroscopy : / NMR confirms functional groups (e.g., chromene carbonyl at ~170 ppm, thiazole protons at 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer screening : Compounds with thiazole-chromene hybrids show moderate activity against NCI-60 cancer cell lines (e.g., GI values <10 μM). Activity correlates with substituent electronegativity on the thiazole ring .

- Antimicrobial assays : Analogous thiadiazole-carboxamides exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated?

- Mechanistic studies : Kinetic profiling (e.g., time-resolved NMR) reveals intermediates in thiazole ring formation. For example, cyclization of 3-bromo-propanamide derivatives with ethylenediamine proceeds via nucleophilic substitution (S2) followed by tautomerization .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) identify transition states and activation energies for key steps .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Compare IC values under consistent conditions (e.g., ATP-based viability assays vs. apoptosis markers). For instance, discrepancies in antitumor activity may arise from variations in cell line doubling times .

- Structure-activity relationship (SAR) analysis : Parametric optimization (e.g., Hansch analysis) quantifies contributions of substituents (e.g., electron-withdrawing groups enhance cytotoxicity) .

Q. How can computational docking guide target identification?

- Molecular docking : AutoDock Vina or Glide predicts binding affinities to kinases (e.g., CDK2) or phosphatases (e.g., PTPN2). For example, the chromene carbonyl forms hydrogen bonds with Lys33 in CDK2’s ATP-binding pocket .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2 Å) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use of (R)-BINOL-derived catalysts in asymmetric synthesis or chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) .

- Byproduct analysis : LC-MS monitors side products (e.g., diastereomers) during one-pot reactions. Recrystallization in isopropanol/water mixtures improves enantiomeric excess (ee >95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.